molecular formula C17H16N4O2S B12008709 2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B12008709
M. Wt: 340.4 g/mol
InChI Key: SACZZWMQWVSXID-WOJGMQOQSA-N
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Description

2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    CAS Number: 489422-10-8

    Linear Formula: CHNOS

    Molecular Weight: 430.486 g/mol

This compound features an ethoxy group (C2H5O) attached to a phenolic ring, along with a triazole ring containing a sulfanyl group (C6H5SN). Its unique structure makes it intriguing for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of an aldehyde (such as 2-hydroxy-4-methoxybenzaldehyde) with a thiosemicarbazide derivative (e.g., 3-phenyl-5-sulfanyl-4H-1,2,4-triazole-4-carbohydrazide). The reaction proceeds under appropriate conditions to yield the desired product.

Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using established protocols.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Reduction: Reduction of the imine group may be possible.

    Substitution: The phenolic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinone derivatives, while reduction could lead to the corresponding amine.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Bioconjugation: Its functional groups allow for bioconjugation and labeling.

Biology and Medicine:

    Antioxidant Properties: The phenolic moiety suggests potential antioxidant activity.

    Antibacterial Studies: Researchers investigate its antibacterial effects.

Industry:

    Pharmaceuticals: It may serve as a precursor for drug development.

    Materials Science: Its unique structure could find applications in materials science.

Mechanism of Action

The exact mechanism remains an active area of research. its antioxidant properties and potential interactions with cellular pathways contribute to its effects.

Comparison with Similar Compounds

While this compound is relatively rare, it shares similarities with other phenolic derivatives, such as 2-ethoxy-4-(((3-(3-methoxy-phenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS: 613249-07-3) and **2-ethoxy-4-((E)-{[3-(3-isopropoxyphe

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-2-23-15-10-12(8-9-14(15)22)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+

InChI Key

SACZZWMQWVSXID-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O

Origin of Product

United States

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